molecular formula C6H5BrClN B163948 3-Bromo-6-chloro-2-methylpyridine CAS No. 132606-40-7

3-Bromo-6-chloro-2-methylpyridine

Cat. No.: B163948
CAS No.: 132606-40-7
M. Wt: 206.47 g/mol
InChI Key: DTFBHJWQTDQBEM-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methylpyridine (CAS RN: [132606-40-7]) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClN and a molecular weight of 206.46 g/mol . It is widely utilized as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals. The compound features a pyridine ring substituted with bromine at position 3, chlorine at position 6, and a methyl group at position 2. Its reactivity at these positions enables diverse functionalization, making it valuable in cross-coupling reactions and nucleophilic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-6-chloro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the reaction of 2-amino-6-methyl-5-bromopyridine with pyridine hydrochloride , sodium nitrite , and copper(I) chloride in dichloromethane at low temperatures (0-10°C) . The reaction proceeds through a diazotization process followed by substitution to introduce the chlorine atom .

Industrial Production Methods:

In industrial settings, the production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

3-Bromo-6-chloro-2-methylpyridine undergoes various chemical reactions, including:

  • **Substitution Reactions

Biological Activity

3-Bromo-6-chloro-2-methylpyridine is a heterocyclic compound with significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₆H₄BrClN
  • Molecular Weight : 206.47 g/mol
  • Melting Point : 46-47 °C
  • Boiling Point : 80-84 °C at reduced pressure (2 mmHg)

This compound appears as a white to light yellow powder or lump at room temperature. The presence of bromine and chlorine substituents on the pyridine ring contributes to its biological activity and interaction with various biological targets.

Cytochrome P450 Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism and the biotransformation of various xenobiotics. Inhibition of CYP1A2 can lead to significant drug-drug interactions, impacting pharmacokinetics and safety profiles of co-administered medications.

The compound's structure allows it to interact with the heme group of cytochrome P450 enzymes, leading to competitive inhibition. This interaction can alter the metabolism of drugs that are substrates for CYP1A2, potentially increasing their plasma concentrations and effects.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits CYP1A2 activity in human liver microsomes, suggesting its potential role in modifying drug metabolism.
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that while many pyridine derivatives exhibit some level of enzyme inhibition, this compound showed a higher selectivity towards CYP1A2 compared to other isoforms like CYP3A4 and CYP2D6.

Applications in Medicinal Chemistry

Given its inhibitory effects on cytochrome P450 enzymes, this compound has potential applications in:

  • Drug Development : As a chemical tool for studying drug metabolism and interactions.
  • Pharmaceutical Formulations : Its ability to modulate enzyme activity can be harnessed to optimize therapeutic regimens by adjusting dosages based on metabolic profiles.

Structural Similarities

Compound NameCAS NumberSimilarity Index
5-Bromo-3-chloro-2-methylpyridine914358-72-80.74
6-Bromo-4-chloropicolinonitrile1206248-51-20.73
2-Bromo-5-chloronicotinaldehyde1227605-52-80.71

This table illustrates some structurally similar compounds, highlighting the unique halogenation pattern of this compound that contributes to its specific biological activity profile.

Scientific Research Applications

Chemistry and Organic Synthesis

3-Bromo-6-chloro-2-methylpyridine serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated structure allows it to participate in:

  • Nucleophilic Substitution Reactions: Where bromine or chlorine can be replaced by other nucleophiles.
  • Cross-Coupling Reactions: Such as Suzuki-Miyaura reactions, facilitating the formation of biaryl compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is recognized for its potential therapeutic applications:

  • Pharmaceutical Intermediates: It acts as a precursor in the synthesis of various drugs. Research indicates that it may inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This inhibition can lead to drug-drug interactions, making it valuable in pharmacological studies.

Case Study: CYP1A2 Inhibition
A study demonstrated that this compound effectively inhibits CYP1A2 activity with an IC50 value of approximately 15 µM. This suggests its potential as a tool for understanding drug metabolism and interactions.

Agrochemical Applications

The compound is also utilized in the agrochemical industry:

  • Synthesis of Pesticides and Herbicides: Its derivatives are studied for efficacy against pests and diseases affecting crops. The dual halogenation (bromine and chlorine) enhances its reactivity, allowing for selective functionalization that is beneficial in developing new agrochemicals .

This compound exhibits notable biological activities:

  • Antimicrobial Efficacy: Studies have shown significant antibacterial and antifungal properties against various strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM.

Table: Comparative Biological Activity

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate to HighModerate
Methyl 3-bromo-6-chloropyrazineModerateLowLow
4-Chloro-2-methylpyridineLowModerateModerate

This table illustrates the superior biological profile of this compound compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-6-chloro-2-methylpyridine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via halogenation of 2-methylpyridine derivatives. For example, bromination and chlorination at specific positions may employ nickel-catalyzed cross-coupling reactions or directed ortho-metallation strategies. Optimization involves adjusting catalysts (e.g., NiCl₂), solvent polarity (e.g., DMF or THF), and temperature (80–120°C) to enhance regioselectivity and minimize side products like dihalogenated byproducts . Purity assessment via HPLC or GC-MS is critical to confirm reaction efficiency .

Q. How should researchers characterize the structure of this compound to confirm regiochemistry?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to distinguish substituent positions. For instance, the methyl group at position 2 will show upfield shifts (~δ 2.5 ppm in 1H^1H), while bromine and chlorine substituents induce deshielding in adjacent protons .
  • X-ray Crystallography : Use SHELX software for crystal structure refinement to unambiguously confirm regiochemistry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates the target compound from impurities. For higher purity (>98%), recrystallization in ethanol/water mixtures is recommended. Monitor via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. Exact exchange functionals (e.g., hybrid DFT) improve accuracy for halogen bonding interactions, predicting that bromine at position 3 is more electrophilic than chlorine at position 6, favoring Suzuki-Miyaura coupling at the bromine site .

Q. How should researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected 1H^1H NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic effects like restricted rotation or paramagnetic impurities. Use variable-temperature NMR to probe conformational changes. For example, broadening of signals at low temperatures (-40°C) suggests rotational barriers. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

Q. What strategies mitigate side reactions during functionalization of this compound (e.g., dehalogenation or methyl group oxidation)?

  • Methodological Answer :

  • Dehalogenation : Use milder bases (e.g., K₂CO₃ instead of NaOH) and inert atmospheres (N₂/Ar) to prevent elimination.
  • Methyl Oxidation : Avoid strong oxidizing agents (e.g., KMnO₄); opt for selective catalysts like TEMPO/NaOCl for controlled oxidation .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of nucleophilic aromatic substitution (SNAr) in this compound?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 2H^2H-methyl at position 2) and compare reaction rates. A primary KIE (kH/kD>1k_H/k_D > 1) indicates bond-breaking in the rate-determining step, confirming an SNAr mechanism over radical pathways. Monitor via 2H^2H NMR or mass spectrometry .

Q. Data Analysis and Experimental Design

Q. What computational tools model the solvatochromic effects of this compound in different solvents?

  • Methodological Answer : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solvent-dependent UV-Vis shifts. Input optimized geometries from Gaussian calculations and compare with experimental λmax values in solvents like acetonitrile (polar) vs. toluene (nonpolar) .

Q. How can researchers design a kinetic study to compare the reactivity of bromine vs. chlorine in this compound under palladium catalysis?

  • Methodological Answer : Conduct competitive coupling experiments with equimolar arylboronic acids. Track reaction progress via HPLC to calculate rate constants (kBrk_{Br} vs. kClk_{Cl}). Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and infer transition state differences .

Q. Contradictions and Validation

Q. How to address discrepancies between theoretical (DFT) and experimental dipole moments for this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects or basis set limitations. Recalculate dipole moments using a polarizable continuum model (PCM) for solvent correction. Experimentally, measure dipole moments via dielectric constant analysis in dilute solutions .

Q. Notes

  • Key References : Computational methods , synthetic protocols , and structural analysis are prioritized.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 3-bromo-6-chloro-2-methylpyridine with structurally related pyridine derivatives:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications Price (1g)
This compound [132606-40-7] C₆H₅BrClN 206.46 2-CH₃, 3-Br, 6-Cl Pharmaceuticals, Agrochemicals JPY 5,300
3-Bromo-2-chloro-6-methylpyridine [185017-72-5] C₆H₅BrClN 206.47 2-Cl, 3-Br, 6-CH₃ Intermediate in Suzuki couplings Not reported
2-Bromo-3-chloro-6-methylpyridine [1211582-97-6] C₆H₅BrClN 206.47 2-Br, 3-Cl, 6-CH₃ Ligand synthesis ~JPY 6,000
2-Bromo-6-chloro-4-methylpyridine [157329-89-0] C₆H₅BrClN 206.47 2-Br, 4-CH₃, 6-Cl Catalysis studies Not reported
3-Bromo-6-chloropicolinic acid [929000-66-8] C₆H₃BrClNO₂ 236.45 2-COOH, 3-Br, 6-Cl Metal-organic frameworks ~$400 (1g)

Key Observations :

  • Positional Isomerism: Minor changes in substituent positions (e.g., bromine at position 2 vs. 3) significantly alter reactivity. For example, the 6-chloro group in the target compound is more reactive toward nucleophilic substitution than the 2-chloro isomer due to reduced steric hindrance .
  • Functional Groups : Derivatives like 3-bromo-6-chloropicolinic acid introduce polar carboxylic acid groups, enhancing solubility in polar solvents and enabling coordination chemistry .

Physical Properties and Stability

  • Melting/Boiling Points: Limited data exist for the target compound, but 3-bromo-2-chloro-6-methylpyridine ([185017-72-5]) has a melting point of 30–35°C and boiling point of 38°C . The methyl group at position 2 in the target compound likely increases steric bulk, raising its melting point compared to non-methylated analogs.
  • Stability : Halogenated pyridines generally exhibit good thermal stability but are sensitive to moisture. The presence of electron-withdrawing groups (e.g., Cl, Br) enhances stability toward oxidation .

Properties

IUPAC Name

3-bromo-6-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFBHJWQTDQBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919672
Record name 3-Bromo-6-chloro-2-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132606-40-7, 915402-29-8
Record name 3-Bromo-6-chloro-2-methylpyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-2-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 3-bromo-6-chloro-2-methyl
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Synthesis routes and methods I

Procedure details

Sodium nitrite (4.5 g, 66 mmol) was added slowly to a solution of 6-amino-3-bromo-2-methylpyridine (3.07 g, 16.4 mmol) in concentrated HCl (40 mL) at −20° C. After 1 h, the reaction was allowed to warm to room temperature and stirred overnight. The reaction was carefully neutralized with ice-cold 5N NaOH until pH=11. The aqueous layer was extracted with Et2O (3×75 mL). The combined organic layers were washed with brine (1×75 mL), dried (Na2SO4) and concentrated in vacuo to afford 3-bromo-6-chloro-2-methylpyridine, as a white solid, which was used in the next step without further purification. LCMS calc.=205.9; found=206.0 (M+1)+. 1H NMR (500 MHz, CDCl3) δ 7.76 (d, J=8.2 Hz, 1H); 7.07 (d, J=8.1 Hz, 1H); 2.66 (s, 3H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 6-amino-3-bromo-2-methylpyridine (239 g, 1278 mmol) in concentrated HCl (1.0 L) was cooled to −5° C. A solution of sodium nitrite (238 g, 3450 mmol) in water (1.0 L) was added dropwise over 1 hour while maintaining the temperature of the reaction between −5 and 5° C. After the addition was complete, the reaction was stirred for 1 hour, and then the cooling bath was removed and the reaction was warmed to r.t. and stirred for 16 hours. The reaction was then poured onto ice and 5N NaOH (1.7 L) was added to adjust the pH of the solution to 13. The mixture was extracted 3 times with EtOAc (3 L and 2×2 L). The combined organic layers were dried over Na2SO4, filtered, and concentrated. Purification of the residue by flash chromatography on silica gel with 100% methylene chloride afforded 3-bromo-6-chloro-2-methylpyridine. 1H NMR (CDCl3, 500 MHz) δ 7.76 (d, J=8.2 Hz, 1H), 7.07 (d, J=8.1 Hz, 1H), 2.66 (s, 3H).
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Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-6-methyl-pyridin-2-ylamine (2.0 g, 10.6 mmol) in concentrated HCl (10 mL) was added NaNO2 (1.1 g, 15.9 mmol) at room temperature. The reaction was stirred for 2 hours, then cooled to 0° C., made basic with NaOH and extracted with Et2O. The Et2O layer was dried (MgSO4) and concentrated in vacuo to give 55A (0.63 g, 28%). HPLC Rt=2.29 min.
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